molecular formula C28H31NO4 B1336493 fmoc-Tyrosinol(tbu) CAS No. 187526-99-4

fmoc-Tyrosinol(tbu)

Cat. No. B1336493
M. Wt: 445.5 g/mol
InChI Key: OCTLGTZNAJNVHZ-FQEVSTJZSA-N
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Description

Fmoc-Tyrosinol(tBu) refers to a derivative of tyrosine, an amino acid, which has been modified to include protective groups that facilitate its use in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino function, while the tBu (tert-butyl) group protects the hydroxyl function of the tyrosine residue. These protective groups are strategically chosen for their stability under certain conditions and their ease of removal when no longer needed .

Synthesis Analysis

The synthesis of Fmoc-Tyrosinol(tBu) derivatives involves multiple steps, starting from the parent amino acid, L-tyrosine. The amino group is protected using the Fmoc group, introduced by Fmoc-osu, while the hydroxyl group is protected with the tBu group, introduced by BoC2O in the presence of magnesium perchlorate as a catalyst. The final product is confirmed through various spectroscopic methods, including HNMR, IR, and MS spectra . Another approach involves the synthesis of Fmoc-perfluoro-tert-butyl tyrosine via diazotization followed by a diazonium coupling reaction with perfluoro-tert-butanol .

Molecular Structure Analysis

The molecular structure of Fmoc-Tyrosinol(tBu) is characterized by the presence of the Fmoc group attached to the nitrogen atom of the amino acid and the tBu group attached to the oxygen atom of the tyrosine's phenolic group. These modifications render the molecule more complex and significantly alter its reactivity and properties compared to the unmodified tyrosine .

Chemical Reactions Analysis

Fmoc-Tyrosinol(tBu) derivatives are used in solid-phase peptide synthesis, where they undergo a series of chemical reactions. The protective groups are chosen for their ability to withstand the conditions of peptide bond formation and then be selectively removed afterward. For example, the Fmoc group can be removed by base treatment without affecting the tBu group, which requires an acidic condition for removal . Additionally, the synthesis of caged peptides using a derivative of tyrosine modified with a photocleavable protecting group demonstrates the versatility of tyrosine derivatives in chemical reactions. The caged peptides can be activated by UV light, which cleaves the nitrobenzyl group, restoring the tyrosine's original reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyrosinol(tBu) are influenced by the protective groups. The Fmoc group is known for its UV absorbance, which allows for monitoring during peptide synthesis. The tBu group increases the hydrophobicity of the molecule, which can affect its solubility and behavior in organic solvents. The introduction of perfluoro-tert-butyl groups further enhances the molecule's properties, such as its detectability by 19F NMR spectroscopy due to the presence of nine chemically equivalent fluorines . The protective groups also impact the molecule's stability, reactivity, and overall suitability for use in peptide synthesis .

Scientific Research Applications

1. Greening Fmoc/tBu Solid-Phase Peptide Synthesis

  • Summary of Application: The Fmoc/tBu solid-phase synthesis is a method used for the synthesis of peptides, which are gaining considerable attention as potential drugs. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Methods of Application: The synthetic steps involve extensive washing with solvents between each step. Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
  • Results or Outcomes: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS). The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

2. Automated Fmoc-Based Synthesis of Bio-Inspired Peptide Crypto-Thioesters

  • Summary of Application: The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .
  • Methods of Application: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed .
  • Results or Outcomes: The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH. These fast kinetics arise from our bio-inspired N S design, intein-like intramolecular catalysis .

3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides

  • Summary of Application: Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
  • Results or Outcomes: Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

4. Automated Fmoc-Based Synthesis

  • Summary of Application: The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .
  • Methods of Application: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed .
  • Results or Outcomes: The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

5. Greening Fmoc/tBu Solid-Phase Peptide Synthesis

  • Summary of Application: The Fmoc/tBu solid-phase synthesis is a method of choice for the synthesis of peptides in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Methods of Application: Extensive washing with solvents is carried out between the synthetic steps. Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
  • Results or Outcomes: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS). The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

6. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

  • Summary of Application: Peptides are biomolecules that may have several biological activities which makes them important to the environment in which they operate. Sometimes it is necessary for larger amounts of peptides to carry out some studies, like biological tests, NMR structural research or even interaction studies between peptides with other molecules .
  • Methods of Application: The Fmoc/tBu solid-phase synthesis is a method of choice for the synthesis of these molecules in both research and industrial settings .
  • Results or Outcomes: The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Future Directions

There have been significant efforts in recent years to identify more environmentally benign and less hazardous alternatives to N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS) . The use of green solvents in SPPS has been proposed , and a new direction in aqueous peptide chemistry has been opened up, where efficient use of inexpensive starting materials and waste minimization is coupled with the universal Fmoc/tBu SPPS .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLGTZNAJNVHZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117484
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fmoc-Tyrosinol(tbu)

CAS RN

187526-99-4
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187526-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Page, M Bradley, I Walters… - The Journal of Organic …, 1999 - ACS Publications
We report an efficient solid-phase synthesis of C-terminal tyrosine peptide aldehydes based on the HIV protease inhibitors (S)-MAPI and GE 20372 A. Our strategy consisted of …
Number of citations: 46 pubs.acs.org
V Krchňák, AS Weichsel, M Lebl, S Felder - Bioorganic & Medicinal …, 1997 - Elsevier
The technique of concurrent solid-phase organic synthesis in 96-deep-well micro-titer plates is outlined and documented with the synthesis of N-(alkoxy-acyl)amino alcohols. Typically …
Number of citations: 27 www.sciencedirect.com

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